3-Bromo-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves the bromination of 1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products
Substitution: Formation of azido, thiocyano, or amino derivatives.
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one would depend on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the quinoline core can play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinoline: Lacks the ethyl and tetrahydro groups but shares the bromine and quinoline core.
1-Ethylquinolin-2(1H)-one: Lacks the bromine atom but has the ethyl and quinoline core.
5,6,7,8-Tetrahydroquinolin-2(1H)-one: Lacks the bromine and ethyl groups but has the tetrahydroquinoline core.
Uniqueness
3-Bromo-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the combination of the bromine atom, ethyl group, and tetrahydroquinoline core. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-bromo-1-ethyl-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C11H14BrNO/c1-2-13-10-6-4-3-5-8(10)7-9(12)11(13)14/h7H,2-6H2,1H3 |
InChI Key |
PWBNCEJWOLCYMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCCC2)C=C(C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.